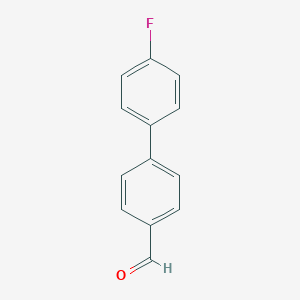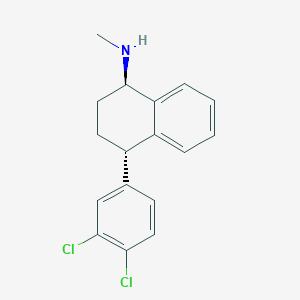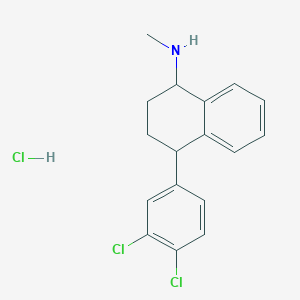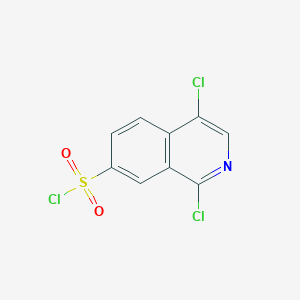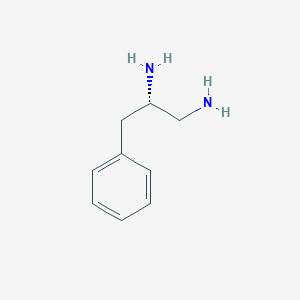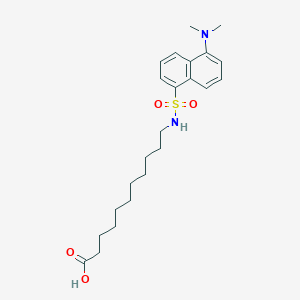
11-(Dansylamino)undecanoic acid
説明
Synthesis Analysis
The synthesis of DAUDA and related compounds involves various chemical reactions and techniques aimed at introducing the dansylamino group into the undecanoic acid structure. Studies have detailed the synthesis of similar compounds, highlighting the methodologies and conditions optimal for obtaining high yields and desired properties (Cui Jian-lan & Cao Duan-lin, 2006); (Yuan Shi-jun, 2007).
Molecular Structure Analysis
The molecular structure of DAUDA has been characterized through various analytical techniques, revealing its interaction with proteins and its suitability as a fluorescent probe. Its binding to serum albumin has been extensively studied, providing insights into its molecular interactions and binding sites (David C. Wilton, 1990); (Yu Wang et al., 2011).
Chemical Reactions and Properties
DAUDA undergoes specific chemical reactions based on its functional groups, which are crucial for its interactions with proteins and its role as a fluorescent probe. Its ability to bind with high affinity to albumin, but not to the primary long-chain fatty acid-binding sites, underlines its specificity and potential for probing certain protein sites (David C. Wilton, 1990).
Physical Properties Analysis
The physical properties of DAUDA, such as solubility, stability, and spectral characteristics, make it an excellent probe for investigating protein interactions. Its distinct fluorescence enhancement upon binding to specific sites on serum albumins highlights its application in biochemical and analytical studies (David C. Wilton, 1990).
Chemical Properties Analysis
The chemical properties of DAUDA, including its reactivity and binding affinity to various molecules, contribute to its utility in research. Its interaction with serum albumin and the displacement of myristates bound to human serum albumin underscore its potential as a tool for elucidating the binding properties of proteins (Yu Wang et al., 2011).
科学的研究の応用
Antioxidant Properties for Lubricants : Alkyl 11-anilino-10-hydroxy undecanoates, related to 11-(Dansylamino)undecanoic acid, demonstrate potential as antioxidants in lubricant formulations, particularly n-Butyl 11-anilino-10-hydroxy undecanoate, which shows a significant stabilizing effect (Geethanjali et al., 2013).
Synthesis and Properties : The synthesis of 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, a compound closely related to 11-(Dansylamino)undecanoic acid, has been explored, revealing promising antioxidant properties which can be applied in various fields (Lodyato et al., 2003).
Applications in Cosmetics and Anti-Rust Additives : The successful synthesis of 11-fluoroundecanoic acid, another derivative, using potassium fluoride and 11-bromo undecanoic acid, is noted for its applications in cosmetics and as anti-rust additives in water-based cutting fluids (Requirand et al., 1992).
Corrosion Inhibition : Studies on undecanoic acid phenylamides have shown that they possess promising corrosion inhibition efficiencies, with the best results observed at specific temperatures and concentrations (Yıldırım & Cetin, 2008).
Fluorescent Probe Applications : 11-(Dansylamino)undecanoic acid (DAUDA) is highly effective as a fluorescent probe for studying bilirubin-binding sites of albumin, particularly human serum albumin (HSA), with high affinity and stability (Wilton, 1990). It's also a suitable probe for fatty acid binding sites 6 and 7 on HSA but not for bilirubin binding site 1, suggesting weak fatty acid binding sites (Wang et al., 2011).
Safety And Hazards
While specific safety and hazard information for DAUDA is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical substances .
特性
IUPAC Name |
11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGVMDMVJGHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223302 | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Dansylamino)undecanoic acid | |
CAS RN |
73025-02-2 | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(Dansylamino)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90223302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






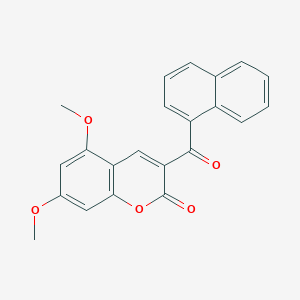
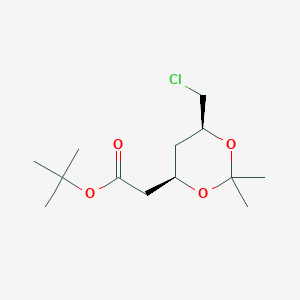
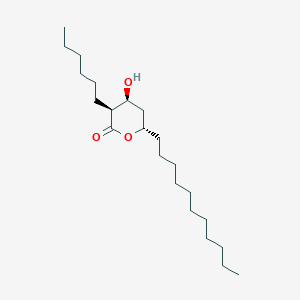
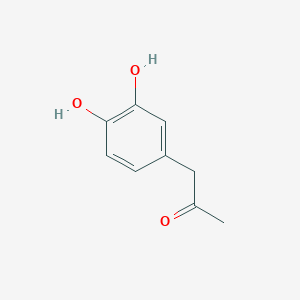

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)
